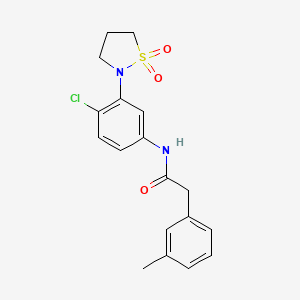

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-13-4-2-5-14(10-13)11-18(22)20-15-6-7-16(19)17(12-15)21-8-3-9-25(21,23)24/h2,4-7,10,12H,3,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSIVXKEMRNMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the isothiazolidinone ring: This step might involve the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinone ring.

Chlorination: Introduction of the chloro group to the phenyl ring could be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent.

Acetamide formation: The final step might involve the reaction of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide may undergo various chemical reactions, including:

Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions might be used to remove oxygen atoms or reduce double bonds.

Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (R-NH₂) could be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a deoxygenated analog.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic cores, and acetamide-linked groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogs

Physicochemical Properties

- Solubility and Stability: The sulfone group in the target compound likely improves water solubility compared to non-polar thiazole analogs (e.g., ) .

- Crystallography : Analogous compounds (e.g., ) form hydrogen-bonded dimers, influencing crystal packing and melting points .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound belongs to a class of thiazolidine derivatives, which have been studied for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is , with a molecular weight of approximately 367.85 g/mol. The presence of a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.85 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator by binding to active or allosteric sites on enzymes, thereby altering their activity. Such interactions can lead to the inhibition of key metabolic pathways or signaling cascades relevant in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with isothiazolidin structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Anticancer Potential

Preliminary studies suggest that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide may possess anticancer activity. It could induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide showed effective inhibition at low concentrations.

- Anti-inflammatory Activity : In vitro assays demonstrated that derivatives inhibited the release of TNF-alpha from activated macrophages, suggesting a potential mechanism for reducing inflammation in chronic diseases.

- Anticancer Studies : Research involving human cancer cell lines revealed that compounds related to this structure could significantly reduce cell viability and induce apoptosis, highlighting their potential as novel anticancer agents.

Q & A

Q. What are the key synthetic routes for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from functionalized aromatic precursors. A common approach includes:

- Step 1: Coupling of 4-chloro-3-aminophenyl derivatives with isothiazolidinone moieties via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Acetamide formation through reaction with m-tolylacetic acid derivatives using coupling agents like EDCI/HOBt .

- Optimization Strategies:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. What functional groups in the compound’s structure contribute to its biological activity?

Key groups include:

- Isothiazolidinone Dioxide: Enhances electrophilicity, enabling covalent interactions with cysteine residues in target proteins .

- Chlorophenyl Group: Improves lipophilicity and membrane permeability .

- Acetamide Linker: Facilitates hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets) .

- m-Tolyl Moiety: Modulates steric and electronic properties for target selectivity .

Q. How can researchers assess solubility and stability under experimental conditions?

- Solubility:

- Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Limited aqueous solubility (<0.1 mg/mL) is common due to hydrophobicity .

- Stability:

- pH Stability: Incubate at pH 2–9 (37°C, 24h) and analyze via HPLC for degradation products. The sulfone group is stable under acidic conditions but hydrolyzes in strong bases .

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition >200°C .

Q. What are common impurities in synthesized batches, and how are they analyzed?

- Impurities:

- Unreacted 3-(1,1-dioxidoisothiazolidin-2-yl)aniline (retention time ~8.2 min in HPLC).

- Acetic acid byproducts from incomplete coupling.

- Analysis:

- HPLC-DAD: Uses a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm .

- TLC: Silica plates (ethyl acetate:hexane = 1:1) with UV visualization .

Advanced Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Kinetic Studies: Monitor intermediates via in situ FTIR or LC-MS during isothiazolidinone coupling. For example, the formation of a tetrahedral intermediate in amide bond formation can be tracked .

- Isotopic Labeling: Use ¹⁸O-labeled water to confirm hydrolysis pathways of the sulfone group .

- Computational Modeling: Density Functional Theory (DFT) calculations predict transition states for nucleophilic substitution at the chloro-phenyl site .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Validation: Replicate assays (e.g., kinase inhibition IC₅₀) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .

- Off-Target Profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Meta-Analysis: Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers caused by assay variability .

Q. How can molecular docking and QSAR models predict interactions with biological targets?

- Docking Workflow:

- Prepare protein structure (PDB: 4XC3 for CDK2) and ligand (SMILES input).

- Use AutoDock Vina with Lamarckian GA parameters. Key interactions include H-bonds between the acetamide carbonyl and Lys89 .

- QSAR:

- Train models with descriptors like logP, polar surface area, and H-bond acceptors. A reported QSAR model (R² = 0.82) links m-tolyl substituents to enhanced cytotoxicity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent Variation:

- Replace m-tolyl with p-fluorophenyl or naphthyl to assess steric effects.

- Modify the isothiazolidinone ring with methyl or cyano groups .

- Biological Testing:

- Prioritize in vitro assays (e.g., anti-proliferation in MCF-7 cells) followed by in vivo xenograft models for lead optimization .

- Data Correlation: Use Principal Component Analysis (PCA) to cluster bioactivity data by substituent electronic parameters (Hammett σ) .

Q. What methodological considerations are critical for in vitro biological assays?

- Cell Line Selection: Use NCI-60 panels to evaluate broad-spectrum activity. Note that renal cancer lines (e.g., A498) show higher sensitivity due to overexpression of target kinases .

- Control Compounds: Include staurosporine (pan-kinase inhibitor) and vehicle controls (0.1% DMSO).

- Metabolic Stability: Incubate with liver microsomes (human/rat) to estimate half-life (<30 min suggests rapid clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.